2-(Methoxymethyl)-5-pyrimidinecarbaldehyde

Description

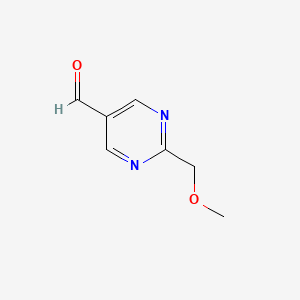

2-(Methoxymethyl)-5-pyrimidinecarbaldehyde is a pyrimidine derivative featuring a methoxymethyl (-CH₂OCH₃) substituent at the 2-position and a formyl (-CHO) group at the 5-position of the pyrimidine ring. Pyrimidinecarbaldehydes are key intermediates in medicinal and organic chemistry, often serving as precursors for synthesizing pharmaceuticals, agrochemicals, and ligands for metal complexes .

Properties

IUPAC Name |

2-(methoxymethyl)pyrimidine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-11-5-7-8-2-6(4-10)3-9-7/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSHMPEMQNVMISA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=NC=C(C=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10650959 | |

| Record name | 2-(Methoxymethyl)pyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959240-25-6 | |

| Record name | 2-(Methoxymethyl)pyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Overview

The traditional synthesis of 2-(Methoxymethyl)-5-pyrimidinecarbaldehyde involves multi-step reactions starting from pyrimidine derivatives, with key steps including chlorination, substitution, and oxidation. The core challenge is to introduce the methoxymethyl group at the 2-position and form the aldehyde functionality at the 5-position.

Key Steps

Step 1: Chlorination of Pyrimidine Core

Starting from 5-hydroxypyrimidine derivatives, chlorination at the 4 and 6 positions is achieved using phosphorus oxychloride (POCl₃), which introduces chlorine atoms at these positions, forming 4,6-dichloropyrimidine intermediates.

Note: The use of POCl₃ is effective but poses safety concerns due to toxicity and corrosiveness.Step 2: Substitution with Methoxymethyl Group

The 2-position is selectively substituted with a methoxymethyl group via nucleophilic substitution using chloromethyl methyl ether (CME) or via a formaldehyde derivative under basic conditions, often catalyzed by bases like potassium carbonate.Step 3: Oxidation to Form the Aldehyde

The final step involves oxidation at the 5-position to convert the hydroxymethyl or related precursor into the aldehyde, typically using mild oxidizing agents such as Dess–Martin periodinane or PCC (pyridinium chlorochromate).

Research Findings & Data

| Step | Reagents | Conditions | Remarks |

|---|---|---|---|

| Chlorination | POCl₃ | 80–120°C, inert atmosphere | Toxicity concerns; safety precautions required |

| Methoxymethyl substitution | Chloromethyl methyl ether, base | Room temperature to 50°C | Selectivity is critical to avoid poly-substitution |

| Oxidation | Dess–Martin reagent or PCC | Room temperature | Mild oxidation preserves pyrimidine ring integrity |

Environmentally Friendly and Safer Methodology

Innovative Approach

A recent patent (CN103910683A) proposes replacing phosphorus oxychloride with phosphorus trichloride (PCl₃) to mitigate toxicity and reduce costs. This method emphasizes safer handling and environmental compliance.

Preparation Steps

Step 1: Chlorination with Phosphorus Trichloride

PCl₃ is added to a reaction vessel at 70–80°C, and 4,6-dihydroxyl-5-methoxy pyrimidine sodium is gradually introduced over 0.5–1.5 hours, maintaining the temperature at 80–95°C. The mixture is then refluxed at 110–120°C for 2–6 hours, facilitating chlorination at the 4 and 6 positions.Step 2: Hydrolysis and Purification

The reaction mixture is cooled below 90°C, and an organic solvent, such as trieline, is added for dissolution. Hydrolysis with deionized water occurs at no more than 60°C, producing a biphasic system with a water layer and an organic layer.Step 3: pH Adjustment and Extraction

The organic layer is treated with alkali to neutralize and adjust pH to 6.5–7. The layers are separated, and the organic phase is further purified via distillation under reduced pressure (vapor pressure ≤0.2 MPa, temperature 105–115°C).

Advantages

- Replaces hypertoxic POCl₃ with PCl₃, reducing safety hazards.

- Controlled addition rates prevent runaway reactions.

- Use of organic solvents like trieline enhances environmental safety.

Research Data

| Parameter | Value | Significance |

|---|---|---|

| Reaction temperature | 70–80°C | Optimal for chlorination with PCl₃ |

| Reflux temperature | 110–120°C | Ensures complete chlorination |

| Hydrolysis temperature | ≤60°C | Prevents side reactions |

| Distillation vapor pressure | ≤0.2 MPa | Ensures safety and product purity |

Key Notes and Considerations

Reaction Control:

The rate of addition of sodium salt derivatives and chlorinating agents is critical to prevent exothermic runaway and ensure selectivity.Safety Measures:

Use of PCl₃ instead of POCl₃ significantly reduces toxicity risks. Proper absorption units for hydrogen chloride gas are essential during chlorination.Environmental Impact:

The process emphasizes recycling organic solvents and minimizing hazardous waste, aligning with green chemistry principles.Purity and Yield Optimization:

Repeated extraction and careful pH control during hydrolysis improve overall yield and purity of the final product.

Summary Table of Preparation Methods

| Method | Key Reagents | Main Features | Safety & Environment | Yield & Purity |

|---|---|---|---|---|

| Conventional | POCl₃, CME | Multi-step, high toxicity | Moderate | Variable, dependent on control |

| Improved (CN103910683A) | PCl₃, trieline | Safer, cost-effective | High | Enhanced due to controlled conditions |

Chemical Reactions Analysis

Types of Reactions

2-(Methoxymethyl)-5-pyrimidinecarbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: 2-(Methoxymethyl)-5-pyrimidinecarboxylic acid.

Reduction: 2-(Methoxymethyl)-5-pyrimidinemethanol.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

- Building Block for Synthesis: 2-(Methoxymethyl)-5-pyrimidinecarbaldehyde serves as an important intermediate in the synthesis of more complex organic compounds. Its functional groups allow for various chemical modifications, making it valuable in synthetic organic chemistry.

Biology

- Biological Activity: Research indicates that this compound exhibits potential biological activities, including:

- Antimicrobial Properties: Studies have shown that derivatives of pyrimidine compounds can inhibit bacterial growth and exhibit antifungal activity.

- Enzyme Inhibition: The compound may act on specific enzymes involved in metabolic pathways, offering potential therapeutic benefits.

Medicine

- Pharmaceutical Development: The structural features of this compound make it a candidate for developing new drugs targeting various diseases. Its ability to modulate biological pathways could lead to advancements in treating conditions such as cancer and inflammatory diseases.

Data Table: Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibits growth of bacteria | |

| Enzyme Inhibition | Potential inhibition of metabolic enzymes | |

| Anti-inflammatory | Modulates inflammatory pathways |

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial properties of pyrimidine derivatives, including this compound, demonstrated significant inhibition against several strains of bacteria. The results indicated that modifications to the methoxymethyl group enhanced the compound's efficacy against Gram-positive bacteria.

Case Study 2: Enzyme Inhibition

In vitro experiments revealed that this compound could inhibit key enzymes involved in lipid metabolism. This finding suggests potential applications in managing dyslipidemia and related cardiovascular diseases.

Mechanism of Action

The mechanism of action of 2-(Methoxymethyl)-5-pyrimidinecarbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to modifications in their structure and function. This compound can also participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key analogs are compared in Table 1:

Table 1: Comparison of Pyrimidinecarbaldehyde Derivatives

*Hypothetical molecular weight calculated based on atomic composition.

Key Observations:

Substituent Effects: Methoxymethyl vs. Methylthio vs. Methoxymethyl: The methylthio group (-SMe) in 2-(Methylthio)pyrimidine-5-carbaldehyde enhances lipophilicity, which may improve membrane permeability but reduce water solubility compared to oxygen-based substituents .

Functional Group Impact: The aldehyde (-CHO) group at the 5-position is common across analogs, enabling nucleophilic addition reactions (e.g., condensation with amines to form Schiff bases).

Biological Activity

2-(Methoxymethyl)-5-pyrimidinecarbaldehyde, with the CAS number 959240-25-6, is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound's unique structural features contribute to its interactions with various biological targets, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a methoxymethyl group and an aldehyde functional group. Its molecular formula is , and it has a molecular weight of approximately 151.17 g/mol. The presence of these functional groups is crucial for its biological reactivity and potential therapeutic applications.

Research indicates that this compound may exert its effects through several mechanisms:

- Enzyme Inhibition : It has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, which could impact lipid metabolism and cholesterol regulation.

- Antioxidant Activity : The compound demonstrates antioxidant properties, which are critical for protecting cells from oxidative stress.

- Cell Signaling Modulation : It may influence cell signaling pathways related to inflammation and cellular proliferation, suggesting potential applications in treating chronic inflammatory conditions.

Biological Activity Data

A summary of key findings related to the biological activity of this compound is presented in the following table:

Case Studies

Several studies have highlighted the pharmacological potential of this compound:

- Cholesterol Regulation : In animal models, derivatives related to this compound have shown significant effects on cholesterol levels, increasing HDL while decreasing LDL cholesterol. This suggests possible applications in managing dyslipidemia.

- Anti-inflammatory Effects : A study demonstrated that similar compounds could reduce markers of inflammation in both in vitro and in vivo models, indicating therapeutic implications for inflammatory diseases such as arthritis.

Research Findings

Recent research has focused on the synthesis and biological evaluation of pyrimidine derivatives, including this compound. Notably:

- Anticancer Activity : Compounds within this class have been evaluated against various cancer cell lines. For instance, studies have shown promising results in inhibiting cell proliferation in leukemia models with IC50 values indicating potent activity.

- Neuroprotective Effects : Some derivatives have been explored for their neuroprotective properties, particularly against conditions like Alzheimer's disease, showcasing their versatility as therapeutic agents.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(Methoxymethyl)-5-pyrimidinecarbaldehyde, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves formylation of a pyrimidine precursor. For example, the Vilsmeier-Haack reaction (using POCl₃ and DMF) can introduce the aldehyde group. Reaction conditions such as temperature (optimized at 0–5°C for intermediate stability) and stoichiometry of reagents significantly impact yield. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%). Comparative studies with pyridine analogs highlight the need for controlled anhydrous conditions to avoid side reactions .

Q. Which spectroscopic and chromatographic techniques are optimal for confirming the structure and purity of this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm the aldehyde proton (δ ~9.8–10.2 ppm) and methoxymethyl group (δ ~3.3–3.5 ppm for OCH₃).

- IR Spectroscopy : Detect the aldehyde C=O stretch (~1700 cm⁻¹) and C-O-C vibrations (~1100 cm⁻¹).

- HPLC-UV : Assess purity using a C18 column (acetonitrile/water mobile phase) with retention time comparison against standards.

- Mass Spectrometry (ESI-MS) : Verify molecular weight (expected [M+H]+ at m/z 167.1) .

Q. What personal protective equipment (PPE) and handling protocols are recommended for this compound given limited toxicological data?

- Methodological Answer :

- PPE : Nitrile gloves, lab coats, and safety goggles. Use in a fume hood to prevent inhalation.

- Storage : Keep in airtight containers under nitrogen at –20°C to prevent oxidation.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Due to limited toxicity data, treat it as a reactive aldehyde with potential irritancy .

Advanced Research Questions

Q. How does the methoxymethyl group at the 2-position affect the electronic environment and reactivity of the aldehyde moiety in this compound?

- Methodological Answer : The methoxymethyl group is electron-donating via resonance, stabilizing the aldehyde and reducing its electrophilicity. This can slow nucleophilic additions (e.g., Grignard reactions) compared to non-substituted analogs. Computational studies (DFT calculations) predict partial charge distribution, while experimental comparisons with 2-methyl derivatives reveal differences in reaction rates .

Q. How should researchers address discrepancies in reported biological activities of this compound across different cell lines or assay conditions?

- Methodological Answer :

- Assay Standardization : Use consistent cell lines (e.g., HEK293 vs. HeLa) and control compounds.

- Compound Stability : Test degradation under assay conditions (e.g., pH, temperature) via HPLC.

- Dose-Response Curves : Compare IC₅₀ values across studies to identify outliers.

- Structural Analog Comparison : Cross-reference with pyrimidine derivatives (e.g., 4-hydroxy-5-methoxy analogs) to isolate substituent effects .

Q. What in silico approaches can predict the binding affinity of this compound towards potential enzyme targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with crystal structures of target enzymes (e.g., kinases) to predict binding poses.

- Molecular Dynamics (MD) Simulations : Assess binding stability over 100-ns trajectories (AMBER force field).

- QSAR Modeling : Train models on pyrimidine derivatives’ bioactivity data (e.g., pIC₅₀ values) to predict inhibitory potency. Validate with in vitro assays .

Q. What strategies mitigate regioselectivity challenges during the functionalization of this compound in heterocyclic chemistry?

- Methodological Answer :

- Directing Groups : Introduce temporary groups (e.g., boronic esters) to steer functionalization to the 4-position.

- Transition Metal Catalysis : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for selective C-C bond formation.

- Reaction Monitoring : Track progress via TLC or HPLC to optimize time-dependent regioselectivity. Comparative studies with 4,6-dichloro analogs demonstrate improved selectivity under acidic conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.